(E)-4-(N,N-diisobutylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Description
(E)-4-(N,N-diisobutylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C24H31N3O4S2 and its molecular weight is 489.65. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
The compound and its analogs show promise in anticancer applications. Ravinaik et al. (2021) designed and synthesized substituted benzamides that were evaluated for their anticancer activity against various cancer cell lines. Several of these compounds demonstrated moderate to excellent anticancer activity, surpassing the reference drug etoposide in some instances (Ravinaik et al., 2021).
Antimicrobial and Antifungal Activity
These compounds also have potential in antimicrobial and antifungal applications. Priya et al. (2006) synthesized a new class of benzamide derivatives with significant antibacterial and antifungal efficacy. Their study indicated that compounds like (E)-4-(N,N-diisobutylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide could have practical applications in combating various microbial infections (Priya et al., 2006).
Chemosensors for Cyanide Anions
Wang et al. (2015) explored the use of coumarin benzothiazole derivatives, similar to the compound , as chemosensors for cyanide anions. These compounds can undergo a Michael addition reaction with cyanide anions, leading to observable color changes. This property can be leveraged in chemical sensing applications, particularly for environmental monitoring (Wang et al., 2015).
Properties
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4S2/c1-16(2)14-27(15-17(3)4)33(29,30)19-12-10-18(11-13-19)23(28)25-24-26(5)22-20(31-6)8-7-9-21(22)32-24/h7-13,16-17H,14-15H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMLTGIJAHXNQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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